molecular formula C19H16Cl2N2O3S2 B2610174 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 923000-17-3

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2610174
M. Wt: 455.37
InChI Key: BGCQWXLFAZMBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Synthesis and Biological Activities

  • Research on the synthesis of related compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has demonstrated their potential antiviral activities against tobacco mosaic virus, indicating a potential area of interest in antiviral drug research (Chen et al., 2010).
  • Studies on thiadiazole and thiazole derivatives have shown their effectiveness as anticancer agents, suggesting that related compounds may hold potential in cancer research and treatment. For instance, certain synthesized compounds demonstrated significant anticonvulsant activity, offering a glimpse into the therapeutic potential of such chemical structures (Farag et al., 2012).

Molecular Docking and Structure-Activity Relationships

  • Molecular docking studies of tetrazole derivatives, including those with sulfonamide groups, have provided insights into their binding orientations and interactions with enzymes like cyclooxygenase-2, highlighting the role of such studies in understanding and improving the bioactivity of potential pharmaceuticals (Al-Hourani et al., 2015).

Antimicrobial and Enzyme Inhibition

  • The synthesis of heterocyclic compounds incorporating a sulfonamide moiety has shown promising antimicrobial activities, which points to the potential use of similar structures in developing new antimicrobial agents (Darwish et al., 2014).
  • Novel thiadiazoles and thiazoles incorporating pyrazole moiety have been evaluated as anticancer agents, indicating the vast potential of such compounds in medicinal chemistry and drug development (Gomha et al., 2015).

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c20-13-8-9-16(21)15(11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCQWXLFAZMBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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